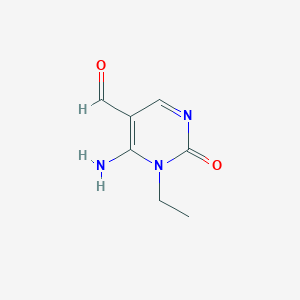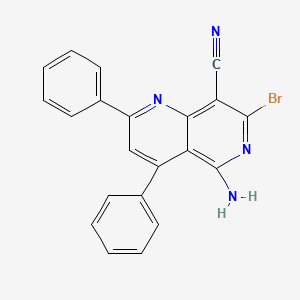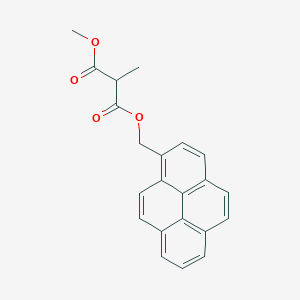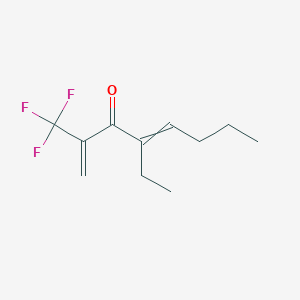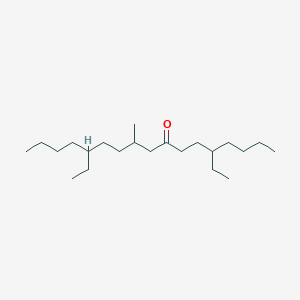
3,3'-Dibutyl-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Dibutyl-2,2’-bithiophene is an organic compound belonging to the bithiophene family. Bithiophenes are heterocyclic compounds consisting of two thiophene rings connected by a single bond. The addition of butyl groups at the 3,3’ positions enhances the solubility and alters the electronic properties of the molecule, making it useful in various applications, particularly in organic electronics and optoelectronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dibutyl-2,2’-bithiophene typically involves the alkylation of 2,2’-bithiophene. One common method is the use of butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of 3,3’-Dibutyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the alkylation process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’-Dibutyl-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the thiophene rings using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether solvents.
Substitution: Bromine, chlorine; reactions are conducted under controlled temperatures to prevent over-halogenation.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated bithiophenes.
Applications De Recherche Scientifique
3,3’-Dibutyl-2,2’-bithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biosensors due to its conductive properties.
Medicine: Explored for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Widely used in the production of organic electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 3,3’-Dibutyl-2,2’-bithiophene in electronic applications involves its ability to facilitate charge transport. The butyl groups enhance the solubility and processability of the compound, while the conjugated thiophene rings provide a pathway for electron or hole transport. This makes it an effective material for use in organic semiconductors and other electronic devices.
Comparaison Avec Des Composés Similaires
- 3,3’-Dibromo-2,2’-bithiophene
- 5,5’-Dibromo-2,2’-bithiophene
- 2,2’-Bithiophene
Comparison:
- 3,3’-Dibromo-2,2’-bithiophene: Similar in structure but with bromine atoms instead of butyl groups, making it more reactive in coupling reactions.
- 5,5’-Dibromo-2,2’-bithiophene: Another isomer with bromine atoms at different positions, used as an intermediate in the synthesis of semiconducting polymers.
- 2,2’-Bithiophene: The parent compound without any substituents, used as a basic building block in organic synthesis.
Uniqueness: 3,3’-Dibutyl-2,2’-bithiophene stands out due to its enhanced solubility and electronic properties, making it particularly useful in applications requiring solution-processable materials.
Propriétés
Numéro CAS |
135926-91-9 |
|---|---|
Formule moléculaire |
C16H22S2 |
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
3-butyl-2-(3-butylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C16H22S2/c1-3-5-7-13-9-11-17-15(13)16-14(8-6-4-2)10-12-18-16/h9-12H,3-8H2,1-2H3 |
Clé InChI |
UUIUHSZRTFTUOO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(SC=C1)C2=C(C=CS2)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


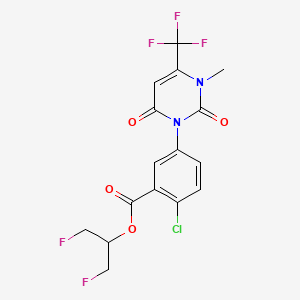
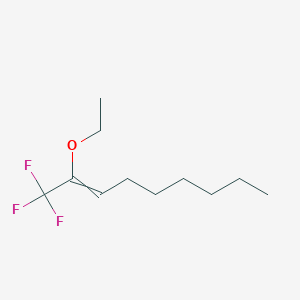
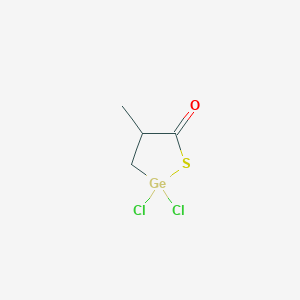
![2H-Indol-2-one, 1,3-dihydro-3-[[4-(1-pyrrolidinyl)phenyl]methylene]-](/img/structure/B14269512.png)
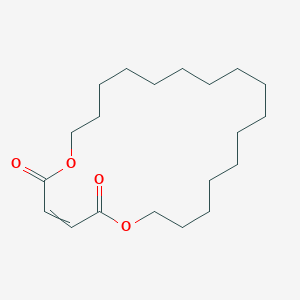
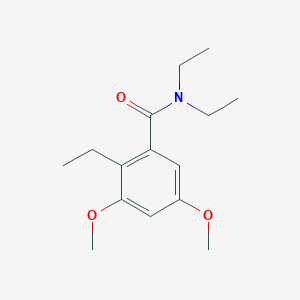
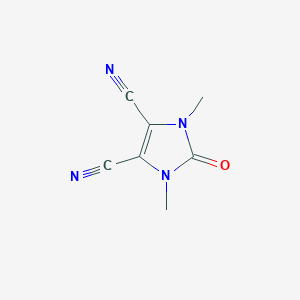
![4-(Dichloromethyl)spiro[2.5]octane](/img/structure/B14269534.png)
